molecular formula C17H11ClN2OS B2550072 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899761-56-9

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2550072
CAS No.: 899761-56-9
M. Wt: 326.8
InChI Key: VIQKKOZEUCDHGN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a chemical reagent for research use. This compound belongs to the chromeno[2,3-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry and anticancer drug discovery . Chromeno[2,3-d]pyrimidine derivatives have demonstrated promising biological activities in scientific research, particularly as potential therapeutic agents against aggressive cancers such as triple-negative breast cancer (TNBC) . Related analogs have shown potent efficacy in vitro by inhibiting cancer cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death) . Furthermore, in vivo studies on similar compounds have revealed a safe pharmacological profile in animal models and confirmed a capacity to inhibit tumor growth . The chromeno[2,3-d]pyrimidine core is a versatile building block in heterocyclic synthesis, with researchers utilizing it to develop novel compounds for various biological evaluations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKKOZEUCDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave dielectric heating has emerged as a robust method for constructing the chromeno[2,3-d]pyrimidine scaffold. In a three-step protocol, 3-chlorobenzaldehyde undergoes Knoevenagel condensation with malononitrile and α-naphthol to form 2-amino-4-(3-chlorophenyl)-4H-chromene-3-carbonitrile. Subsequent reduction with NaBH4 in methanol yields 2-amino-4-(3-chlorophenyl)-3-cyano-4H-chromene, which reacts with phenylisothiocyanate under microwave irradiation (150°C, 20 min) to afford the target compound in 45–50% overall yield.

Key advantages include reduced reaction times (≤3 hours total) and avoidance of column chromatography. The microwave step specifically enhances cyclization efficiency by promoting uniform heating, minimizing side reactions such as dimerization.

Acid-Catalyzed Pinner/Dimroth Rearrangement

An alternative route involves intramolecular rearrangement of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Treatment with aliphatic carboxylic acids (e.g., acetic acid) and POCl3 at reflux (110°C, 2.5 hours) induces sequential Pinner and Dimroth rearrangements, forming the pyrimidine-thione ring. This method achieves yields of 78–90%, with POCl3 serving dual roles as a chlorinating agent and Lewis acid catalyst.

Comparative studies show that substituting POCl3 with SOCl2 reduces yields to 82% and extends reaction times to 3 hours, underscoring POCl3’s superior efficacy in facilitating ring closure.

Base-Promoted Cyclization with Thiourea

A one-pot synthesis condenses 3-formylchromone derivatives with thiourea in ethanol under basic conditions (KOH, reflux, 3 hours). For the 3-chlorophenyl variant, 3-chlorobenzaldehyde is reacted with thiourea and KOH, followed by acidification with HCl to precipitate the product. This method offers simplicity and scalability, yielding 65–70% pure compound without chromatographic purification.

Mechanistic studies suggest that the base deprotonates thiourea, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclodehydration forms the thione moiety, with IR spectroscopy confirming C=S stretches at 1150 cm⁻¹.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Time Yield Advantages
Microwave Phenylisothiocyanate, MW 20 min 45–50% Rapid, high purity
Pinner/Dimroth POCl3, acetic acid, reflux 2.5 hr 78–90% High yield, no byproducts
Base-Promoted KOH, ethanol, reflux 3 hr 65–70% Simple setup, scalable
Ultrasonic (analog) NiFe2O4@SiO2-SO3H, ultrasound 1 hr ~88%* Eco-friendly, recyclable catalyst

*Extrapolated from analogous reactions.

Structural Characterization and Validation

The compound’s identity is confirmed via:

  • FT-IR : C=S stretch at 1150 cm⁻¹, aromatic C-Cl at 750 cm⁻¹.
  • 1H NMR : Singlet for C=S-NH at δ 8.82 ppm, multiplet for aryl protons (δ 7.51–7.88 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 326.8 (C17H11ClN2OS).

Challenges and Optimization Opportunities

  • Byproduct Formation : Microwave methods occasionally yield imino byproducts; adding molecular sieves absorbs water, shifting equilibrium toward the thione.
  • Catalyst Recovery : NiFe2O4@SiO2-SO3H retains activity for ≥5 cycles, reducing costs in ultrasonic routes.
  • Solvent Selection : Ethanol outperforms DMF or THF in base-promoted cyclization, balancing reactivity and environmental impact.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The molecule contains:

  • A thione group (C=S) at position 4, which is highly reactive due to the polarity of the sulfur atom.

  • A 3-chlorophenyl substituent at position 2, which introduces electronic effects (electron-withdrawing chlorine) that may modulate reactivity.

  • A fused chromeno-pyrimidine ring system, common in heterocyclic chemistry for its stability and versatility in substitution reactions .

Oxidation of the Thione Group

The thione group undergoes oxidation to form sulfoxides or sulfones , depending on the oxidizing agent.

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

  • Mechanism : The lone pair on sulfur engages in nucleophilic attack by the oxidizing agent, leading to the formation of a sulfoxide intermediate. Further oxidation yields a sulfone.

Table 1: Oxidation Products

Oxidizing AgentProduct TypeKey Functional Group
H₂O₂SulfoxideS=O
m-CPBASulfoneSO₂

Reduction of the Thione Group

Reduction converts the thione group to its sulfide analog (C=S → C–S).

  • Reagent : Sodium borohydride (NaBH₄).

  • Mechanism : Hydride transfer to the sulfur atom, breaking the double bond and forming a single bond.

Table 2: Reduction Products

ReagentProduct TypeFunctional Group
NaBH₄SulfideC–S

Substitution Reactions

The thione sulfur is susceptible to nucleophilic substitution, particularly with aryl isothiocyanates .

  • Reagents : Aryl isothiocyanates, microwave dielectric heating.

  • Mechanism : The sulfur atom acts as a leaving group, replaced by an imino group (–N=) or other nucleophiles .

  • Example : Reaction with aryl isothiocyanates forms 4-imino-3H-chromeno[2,3-d]pyrimidine derivatives , which have been studied for their kinase-inhibitory and antiproliferative activities .

Table 3: Substitution Reactions

ReagentProduct TypeKey Functional Group
Aryl isothiocyanateImino derivatives–N=

Analytical Characterization

Key techniques used to confirm reaction outcomes include:

  • IR spectroscopy : Absorption peaks at ~3394 cm⁻¹ (NH stretch) and ~3317 cm⁻¹ (OH stretch) confirm functional group integrity .

  • ¹H NMR : Singlets at δ 8.82 ppm (NH proton) and δ 3.31 ppm (OH proton) validate structural features .

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 458 for oxidation products) align with expected molecular weights .

Research Implications

The compound’s reactivity makes it a valuable scaffold for medicinal chemistry:

  • Antimicrobial agents : Chromeno-pyrimidine derivatives exhibit potent activity against bacterial and fungal strains, as demonstrated in agar streak dilution assays .

  • Antiproliferative agents : Substitution products, such as imino derivatives, show promise in targeting protein kinases and cancer cells .

Scientific Research Applications

Chemical Structure and Synthesis

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound characterized by a chromeno-pyrimidine framework with a thione functional group. The thione group enhances the compound's reactivity, contributing to its biological properties.

Synthetic Routes

The synthesis of this compound typically involves several methods:

  • Microwave-Assisted Synthesis : A common approach includes the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating, which improves yield and reaction time.
  • Phosphoryl Chloride Method : Another method involves reacting 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various tumor cell lines with IC₅₀ values below 10 µM. This suggests its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial effects. Studies have reported its efficacy against various bacterial strains, indicating potential applications as an antimicrobial agent. The thione group contributes to its enhanced reactivity and biological activity .

Case Study 1: Synthesis and Anticancer Activity

A study synthesized several derivatives of chromeno[2,3-d]pyrimidine and evaluated their anticancer properties. Among these derivatives, this compound exhibited notable activity against multiple tumor cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells .

Case Study 2: Kinase Inhibition Studies

Another research effort focused on the compound's effect on various protein kinases related to cancer progression. The results indicated that certain derivatives could significantly inhibit kinase activity, suggesting a multi-targeted approach in cancer therapy. This highlights the potential for developing targeted therapies based on this compound .

Applications Summary Table

Application Area Activity/Effect Research Findings
AnticancerInhibits tumor cell proliferationIC₅₀ < 10 µM against various lines
AntimicrobialEffective against bacterial strainsPromising results in inhibiting growth
Kinase InhibitionMulti-targeted cancer therapy potentialSignificant inhibition of kinase activity

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of chromeno- and thieno-pyrimidine derivatives are highly dependent on substituents. Key analogs include:

Compound Name Core Structure Key Substituents Biological Activity Reference
5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) Chromeno[2,3-d]pyrimidine Varied aryl/alkyl groups at position 2 Antibacterial, Antioxidant
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione Thieno[2,3-d]pyrimidine Oxadiazole at position 6, methyl at 5 Antimicrobial
5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione (3c) Thieno[2,3-d]pyrimidine Methyl at 5 and 6 Moderate antimicrobial
4-Imino-3-phenyl-chromeno[2,3-d]pyrimidine-2(5H)-thione (6a-f) Chromeno[2,3-d]pyrimidine Phenyl at 3, imino at 4 Kinase inhibition (CDK5, GSK3)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl): The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
  • Thione vs. Oxadiazole: Thione-containing derivatives (e.g., target compound, 3c) exhibit broader antimicrobial activity, while oxadiazole-substituted thienopyrimidines show specificity against Proteus vulgaris and Pseudomonas aeruginosa .
Antimicrobial Activity
  • The target compound’s structural analogs (e.g., 5H-chromeno[2,3-d]pyrimidines) exhibit IC₅₀ values of 12–25 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to Synthomycin but less potent than Streptomycin .
  • Thieno[2,3-d]pyrimidine-4(3H)-thiones (e.g., 3c) show moderate activity against fungal strains (Candida albicans), with MIC values of 50–100 µg/mL .
Kinase Inhibition
  • The absence of an imino group in the target compound may limit similar efficacy.

Biological Activity

2-(3-Chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of chromeno-pyrimidine derivatives characterized by a thione functional group. The synthesis typically involves multi-step reactions starting from 2-amino-4H-chromene-3-carbonitrile and phenyl isothiocyanate, often utilizing microwave dielectric heating for efficiency. Another method includes the reaction of substituted tetrahydro-chromene derivatives with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃) .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colorectal cancer), and Caco-2 (colorectal adenocarcinoma). In vitro assays showed IC₅₀ values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is believed to be mediated through mechanisms such as cell cycle arrest and induction of apoptosis. Specific studies noted that compounds within this class can lead to G1 phase arrest in cancer cells, contributing to their growth inhibition .
Cell LineIC₅₀ (µM)% Growth Inhibition
MCF71070
HCT116875
Caco-2680

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have reported its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The presence of the thione group enhances its reactivity and biological activity .

Case Studies and Research Findings

  • Synthesis and Anticancer Activity : A study synthesized several derivatives of chromeno[2,3-d]pyrimidine and evaluated their anticancer properties. Among them, this compound exhibited notable activity against multiple tumor cell lines with IC₅₀ values below 10 µM .
  • Kinase Inhibition Studies : Another research focused on evaluating the compound's effect on various protein kinases relevant to cancer progression. The results indicated that certain derivatives could inhibit kinase activity significantly, suggesting a multi-targeted approach in cancer therapy .

Q & A

Q. What are the most efficient synthetic routes for 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione?

The compound is typically synthesized via a two-step microwave-assisted protocol under solvent-free conditions. First, 2-amino-3-cyano-4H-chromenes are prepared, followed by cyclocondensation with phenyl isothiocyanate under microwave irradiation (60–80°C, 300 W). This method achieves yields of 55–75% and reduces reaction times compared to conventional heating. Post-synthesis purification involves precipitation from ethyl acetate, washing with water/diethyl ether, and recrystallization from ethanol .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural validation requires a combination of:

  • 1H and 13C NMR : To confirm the aromatic proton environment and carbon skeleton.
  • IR spectroscopy : To identify key functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. High-resolution MS (HRMS) is recommended for precise mass determination .

Q. What solvent systems are optimal for recrystallization to ensure purity?

Ethanol is widely used for recrystallization due to its ability to dissolve the compound at elevated temperatures while allowing high-purity crystals to form upon cooling. Successive washes with deionized water and diethyl ether remove unreacted starting materials and byproducts .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays for this compound?

The compound’s kinase inhibitory potential can be evaluated using in vitro kinase assays with enzymes like HsCDK5-p25, GSK3α/β, and CLK1. Key steps include:

  • Enzyme preparation : Recombinant kinases expressed in HEK293 cells.
  • Assay conditions : 10 µM ATP, 1 mM DTT, and 1 mg/mL substrate (e.g., histone H1 for CDK5).
  • IC50 determination : Dose-response curves (0.1–100 µM) with fluorescence-based detection of phosphorylated substrates. Reference compounds (e.g., staurosporine) should be included for validation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antibacterial or antioxidant results (e.g., between studies reporting varying IC50 values) may arise from differences in:

  • Assay protocols : Standardize conditions (e.g., bacterial strain, growth medium, compound solubility).
  • Structural analogs : Subtle substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) can alter bioactivity. Cross-test derivatives (e.g., 4c, 4e in ) under identical conditions .

Q. How does the 3-chlorophenyl substituent influence molecular interactions?

The 3-chlorophenyl group enhances hydrophobic interactions and electron-withdrawing effects, stabilizing binding to kinase ATP pockets or bacterial membrane targets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key residues (e.g., Lys33 in CDK5) critical for binding .

Methodological Considerations

Q. What are best practices for optimizing microwave-assisted synthesis?

  • Power modulation : Use 300–500 W to balance reaction speed and thermal decomposition risk.
  • Solvent-free conditions : Minimize side reactions and simplify purification.
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How should researchers evaluate the compound’s stability under biological assay conditions?

Conduct stability studies in assay buffers (pH 7.4, 37°C) over 24–48 hours using:

  • HPLC-UV : Monitor degradation peaks.
  • LC-MS : Identify breakdown products (e.g., thione oxidation to sulfonic acid derivatives). Adjust assay duration or include antioxidants (e.g., ascorbic acid) if instability is observed .

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